

# intellectual property and patents related to "HIV-1 integrase inhibitor 7"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *HIV-1 integrase inhibitor 7*

Cat. No.: *B12422696*

[Get Quote](#)

## An In-Depth Technical Guide to HIV-1 Integrase Inhibitor L-870,810

This technical guide provides a comprehensive overview of the HIV-1 integrase inhibitor L-870,810, also known as "**HIV-1 integrase inhibitor 7**". It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, intellectual property, and relevant experimental protocols.

## Core Compound Information

Chemical Structure:

- IUPAC Name: N-(4-fluorobenzyl)-5-(1,1-dioxido-1,2-thiazinan-2-yl)-8-hydroxy-1,6-naphthyridine-7-carboxamide
- CAS Number: 410544-95-5
- Molecular Formula:  $C_{20}H_{19}FN_4O_4S$
- Molecular Weight: 430.45 g/mol

L-870,810 belongs to the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide class of compounds.

## \*\*2. Mechanism of Action

L-870,810 is a potent and selective inhibitor of the HIV-1 integrase strand transfer (ST) reaction.<sup>[1]</sup> It exerts its antiviral effect by binding to the active site of the HIV-1 integrase enzyme, which is essential for the integration of the viral DNA into the host cell's genome. This inhibition occurs after the initial 3'-processing step and specifically blocks the covalent insertion of the viral DNA into the host chromosome, a critical step in the viral replication cycle.<sup>[2][3]</sup>



[Click to download full resolution via product page](#)

Caption: HIV-1 Replication Cycle and Inhibition by L-870,810.

## Quantitative Data

**Table 1: In Vitro Activity of L-870,810**

| Parameter                          | Value   | Cell Line/Assay Condition      | Reference |
|------------------------------------|---------|--------------------------------|-----------|
| IC <sub>50</sub> (Strand Transfer) | 60 nM   | In vitro strand transfer assay | [4]       |
| IC <sub>50</sub> (3'-Processing)   | 12.3 μM | In vitro 3'-processing assay   | [4]       |
| EC <sub>95</sub> (Antiviral)       | ~15 nM  | Cell-based antiviral assay     | [2]       |

**Table 2: Preclinical Pharmacokinetic Parameters of a Novel Integrase Inhibitor (Illustrative)**

Note: Specific pharmacokinetic data for L-870,810 is limited in publicly available literature. The following table illustrates typical parameters evaluated for novel HIV integrase inhibitors and is based on data for a different novel inhibitor.[5]

| Parameter                             | Value           | Species            | Dosing      |
|---------------------------------------|-----------------|--------------------|-------------|
| C <sub>p</sub> (Plasma Concentration) | 6,403 ng/mL     | Sprague Dawley Rat | 10 mg/kg IV |
| AUC <sub>inf</sub>                    | 3,737 hr*ng/mL  | Sprague Dawley Rat | 10 mg/kg IV |
| t <sub>1/2</sub> (Half-life)          | 6.1 hr          | Sprague Dawley Rat | 10 mg/kg IV |
| Bioavailability                       | Acceptable      | Sprague Dawley Rat | Oral        |
| NOAEL                                 | > 500 mg/kg/day | Sprague Dawley Rat | Oral        |
| MTD                                   | > 500 mg/kg/day | Sprague Dawley Rat | Oral        |

## Experimental Protocols

### HIV-1 Integrase Strand Transfer Assay

This protocol is a representative method for assessing the inhibition of the strand transfer reaction catalyzed by HIV-1 integrase.



[Click to download full resolution via product page](#)

Caption: Workflow for an HIV-1 Integrase Strand Transfer Assay.

Methodology:

- Reagent Preparation:
  - Recombinant HIV-1 integrase is diluted in a suitable reaction buffer.
  - A biotinylated donor DNA duplex, mimicking the U5 end of the HIV-1 long terminal repeat, is prepared.
  - A digoxigenin-labeled target DNA duplex is prepared.
  - Serial dilutions of L-870,810 are prepared in DMSO and then diluted in the reaction buffer.
- Reaction Setup:
  - In a 96-well plate, the recombinant HIV-1 integrase is pre-incubated with the biotinylated donor DNA and varying concentrations of L-870,810 for 15 minutes at room temperature to allow for complex formation.
  - The strand transfer reaction is initiated by the addition of the digoxigenin-labeled target DNA.
  - The reaction mixture is incubated for 30-60 minutes at 37°C.
- Detection:
  - The reaction products are transferred to a streptavidin-coated microplate and incubated to allow the capture of the biotinylated donor DNA and any integrated products.
  - The plate is washed to remove unbound reagents.
  - An anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP) is added and incubated.

- After another wash step, a colorimetric HRP substrate (e.g., TMB) is added.
- The reaction is stopped, and the absorbance is read at the appropriate wavelength (e.g., 450 nm). The signal is inversely proportional to the inhibitory activity of the compound.

## Antiviral Activity Assay in Cell Culture

This protocol describes a method to determine the efficacy of L-870,810 in inhibiting HIV-1 replication in a cell-based model.

Methodology:

- Cell Culture and Infection:
  - A susceptible T-cell line (e.g., MT-4, PM1) is cultured in appropriate media.
  - Cells are seeded in a 96-well plate.
  - Serial dilutions of L-870,810 are added to the wells.
  - The cells are then infected with a laboratory-adapted strain of HIV-1 (e.g., NL4-3) at a predetermined multiplicity of infection (MOI).
- Incubation:
  - The infected cells are incubated for a period of 3 to 7 days at 37°C in a CO<sub>2</sub> incubator to allow for viral replication.
- Quantification of Viral Replication:
  - p24 Antigen ELISA: The concentration of the viral capsid protein p24 in the culture supernatant is quantified using a commercially available ELISA kit. A reduction in p24 levels in treated wells compared to untreated controls indicates antiviral activity.
  - Reporter Gene Assay: If using a cell line containing an HIV-1 LTR-driven reporter gene (e.g., β-galactosidase or luciferase), the reporter gene activity is measured. Inhibition of viral replication will result in a decrease in reporter gene expression.

## Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the potential cytotoxic effects of L-870,810 on the host cells used in the antiviral assays.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Methodology:

- Cell Seeding and Treatment:
  - The same cell line used for the antiviral assay is seeded in a 96-well plate.
  - Serial dilutions of L-870,810 are added to the wells, mirroring the concentrations used in the antiviral assay.
  - The plate is incubated for the same duration as the antiviral assay (e.g., 3 to 7 days).
- MTT Addition and Incubation:
  - A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
  - The plate is incubated for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- Solubilization and Absorbance Reading:
  - A solubilization solution (e.g., acidified isopropanol or DMSO) is added to each well to dissolve the formazan crystals.
  - The absorbance is measured at a wavelength of approximately 570 nm. A decrease in absorbance in treated wells compared to untreated controls indicates cytotoxicity.

## Mechanism of Resistance

Resistance to L-870,810 has been associated with specific mutations in the HIV-1 integrase gene.[\[1\]](#) These mutations typically occur within the active site of the enzyme and can reduce the binding affinity of the inhibitor. Notably, the resistance profiles for naphthyridine carboxamides like L-870,810 can be distinct from those of other classes of integrase inhibitors,

such as the diketo acids.<sup>[1]</sup> For example, the N155H mutation in integrase has been shown to confer resistance to L-870,810.<sup>[1]</sup>



[Click to download full resolution via product page](#)

Caption: Mechanism of Resistance to L-870,810.

## Intellectual Property and Patents

L-870,810 and related 8-hydroxy-(1,6)-naphthyridine-7-carboxamide compounds are covered by patents assigned to Merck & Co., Inc. While the original patents may be approaching their expiration, the intellectual property landscape for HIV-1 integrase inhibitors is complex and includes patents on specific compounds, formulations, and methods of use. A key patent family covering this class of compounds is US Patent 6,548,546, filed in 2000.<sup>[9]</sup> Subsequent patents and applications may cover improvements, new formulations, or combination therapies involving this scaffold. Researchers and drug developers should conduct a thorough patent search to ascertain the current intellectual property status.

## Clinical Development Status

L-870,810 demonstrated potent antiviral activity and was the first integrase inhibitor to show a reduction in viral load in HIV-1 infected patients.<sup>[2]</sup> However, its clinical development was halted due to observed liver and kidney toxicity in long-term animal studies.<sup>[2]</sup> Despite this, L-

870,810 remains an important tool compound for research and a foundational structure for the development of subsequent, safer, and more effective HIV-1 integrase inhibitors.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Mechanisms of human immunodeficiency virus type 1 concerted integration related to strand transfer inhibition and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and Dose-range Finding Toxicity of a Novel anti-HIV Active Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. US6548546B2 - HIV integrase inhibitors - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Intellectual property and patents related to "HIV-1 integrase inhibitor 7"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12422696#intellectual-property-and-patents-related-to-hiv-1-integrase-inhibitor-7]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)